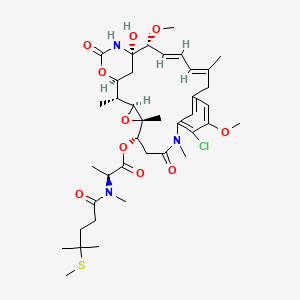

S-Me-DM4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C39H56ClN3O10S |

|---|---|

Molecular Weight |

794.4 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-methylsulfanylpentanoyl)amino]propanoate |

InChI |

InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |

InChI Key |

AYWIIXDQRUFQGH-SIDGEOBYSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

S-Me-DM4: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Experimental Protocols of a Potent Maytansinoid Metabolite

Introduction

S-Me-DM4, the S-methylated metabolite of the potent maytansinoid DM4, is a critical molecule in the field of antibody-drug conjugates (ADCs). As the primary cellular metabolite of DM4-containing ADCs, a thorough understanding of its chemical and pharmacological properties is paramount for the development of safe and effective cancer therapeutics.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols relevant to its synthesis, characterization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals working on ADCs and targeted cancer therapies.

Chemical Structure and Physicochemical Properties

This compound is a derivative of maytansine, a 19-membered ansa macrolide.[] It is formed intracellularly through the S-methylation of DM4, a thiol-containing maytansinoid, by methyltransferases.[4][5] This modification from a thiol to a thioether enhances its lipophilicity and membrane permeability, which is thought to contribute to the "bystander effect" where the cytotoxic agent can diffuse out of the target cell and kill neighboring cancer cells.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Name | S-Methyl DM4 (Ravatansine) | |

| Synonyms | N2′-Deacetyl-N2′-(4-methyl-4-(methylthio)-1-oxopentyl)maytansine | |

| Molecular Formula | C₃₉H₅₆ClN₃O₁₀S | |

| Molecular Weight | 794.40 Da | |

| CAS Number | 890654-03-2 | |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) | |

| Predicted Water Solubility | 0.00145 mg/mL | |

| Predicted logP | 4.89 (ALOGPS), 5.65 (Chemaxon) | |

| Predicted pKa (Strongest Acidic) | 3.75 | |

| Predicted pKa (Strongest Basic) | -1 | |

| Storage Conditions | Store at -20°C, protect from light, stored under nitrogen. Stock solutions: -80°C for 6 months, -20°C for 1 month. | |

| Purity | ≥ 99% by C18 HPLC |

Pharmacological Properties

This compound is a highly potent microtubule-depolymerizing agent, exerting its cytotoxic effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

The following table summarizes the known pharmacological properties of this compound.

| Property | Value | Cell Line | Reference(s) |

| Mechanism of Action | Microtubule/Tubulin Inhibitor | N/A | |

| Cytotoxicity (IC₅₀) | 0.026 nM | KB | |

| Inhibition of Microtubule Assembly (IC₅₀) | 1.7 ± 0.4 µmol/L | N/A |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the methylation of its precursor, DM4. While a detailed, step-by-step protocol for this specific reaction is not extensively published, it is described as a reaction of DM4 with an excess of methyl iodide and N,N-diisopropylethylamine in N,N-dimethylformamide (DMF), followed by purification via reverse-phase preparatory HPLC.

A detailed protocol for the synthesis of the precursor, DM4, involves a multi-step process starting from 4-Mercapto-4-methylpentanoic acid.

HPLC-DAD Method for Quantification of this compound

This protocol describes a validated method for the simultaneous quantification of DM4 and this compound in plasma samples.

1. Sample Preparation:

-

Perform a simple protein precipitation of the plasma sample with acetonitrile.

-

Dry 1 mL of the supernatant.

-

Re-suspend the sample in N,N-Dimethylacetamide (DMA).

2. Chromatographic Conditions:

-

Column: Reversed-phase GraceSmart RP18 (4.6 × 150 mm, 5 μm), thermostated at 40 °C.

-

Mobile Phase: Isocratic elution with milliQ water and methanol (25:75, v:v), both acidified with 0.1% v/v formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 μL.

-

Detection: DAD detector at a wavelength of 254 nm.

3. Method Validation Parameters:

-

Limit of Detection (LOD): 0.025 µg/mL.

-

Limit of Quantification (LOQ): 0.06 µg/mL.

-

Linearity Range: 0.06–20 µg/mL.

Microtubule Assembly Assay

This protocol is used to determine the inhibitory effect of this compound on microtubule polymerization.

1. Materials:

-

Microtubule protein (MTP)

-

This compound

-

GTP

-

PEM buffer

2. Procedure:

-

Incubate MTP (3 mg/mL) with a range of this compound concentrations (0–20 μmol/L) in the presence of 1 mmol/L GTP in PEM buffer.

-

The incubation is carried out at 30°C for 45 minutes.

-

For sedimentation assays, centrifuge the formed polymers at 35,000 × g for 1 hour at 30°C.

-

Depolymerize the microtubule pellets at 0°C overnight.

-

Determine the protein concentration of the depolymerized pellets.

Visualizations

Mechanism of Action of this compound within an ADC Context

References

An In-depth Technical Guide to the Mechanism of Action of S-Me-DM4 as a Tubulin Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Content: S-Me-DM4 Mechanism of Action

This compound, a derivative of the potent microtubule-targeting agent maytansine, functions as a highly effective tubulin inhibitor.[1][2] It is a cellular metabolite of antibody-maytansinoid conjugates (AMCs) and is often utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[][4] The core mechanism of this compound involves its interaction with tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the normal dynamics of microtubule assembly and disassembly, which are critical for various cellular functions, most notably mitotic spindle formation and cell division.[5]

Binding to Tubulin and Microtubules:

This compound, like other maytansinoids, binds to tubulin. While historically thought to bind at or near the vinblastine-binding site, recent high-resolution crystal structures have revealed that maytansine binds to a distinct site on β-tubulin. This binding site is located at the interface between tubulin heterodimers, sterically hindering the longitudinal interactions required for microtubule elongation. The binding of this compound's parent compound, DM4, to β-tubulin promotes polymerization while inhibiting depolymerization, leading to an abnormal stabilization of microtubules. However, other evidence suggests that at higher concentrations, maytansinoids inhibit tubulin polymerization.

This compound and its related metabolite, S-Me-DM1, exhibit a strong binding affinity for tubulin. Specifically, S-Me-DM1 binds to a small number of high-affinity sites, likely at the microtubule ends. This high-affinity binding is thought to be the primary reason for the potent suppression of microtubule dynamic instability.

Disruption of Microtubule Dynamics:

Microtubules are highly dynamic structures that undergo constant phases of growth (polymerization) and shrinkage (depolymerization), a process known as dynamic instability. This dynamic nature is essential for their cellular functions. This compound potently suppresses this dynamic instability. At nanomolar concentrations, this compound significantly reduces the rate and extent of both microtubule growth and shortening. This kinetic stabilization of microtubules disrupts their ability to perform their necessary functions.

Interestingly, while this compound is a weaker inhibitor of overall microtubule polymerization compared to its parent compound maytansine, it is a more potent suppressor of dynamic instability. At a concentration of 100 nmol/L, this compound suppresses dynamic instability by 73%, whereas maytansine suppresses it by 45%. At higher concentrations (≥2 μmol/L), this compound has been observed to induce the formation of tubulin aggregates.

Downstream Cellular Consequences:

The disruption of microtubule dynamics by this compound has profound consequences for the cell, primarily leading to cell cycle arrest and apoptosis (programmed cell death).

-

Mitotic Arrest: By disrupting the formation and function of the mitotic spindle, this compound prevents the proper segregation of chromosomes during mitosis. This leads to an arrest of the cell cycle, typically at the G2/M phase.

-

Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This results in the activation of caspases and ultimately leads to the dismantling of the cell.

The potent cytotoxicity of this compound, with IC50 values in the nanomolar to picomolar range in various cancer cell lines, is a direct result of its efficient disruption of microtubule function.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound and related maytansinoids with tubulin and microtubules.

Table 1: Inhibition of Microtubule Polymerization

| Compound | IC50 (µmol/L) | Cell Line/System |

| This compound | 1.7 ± 0.4 | Microtubule protein |

| S-Me-DM1 | 4 ± 0.1 | Microtubule protein |

| Maytansine | 1 ± 0.02 | Microtubule protein |

Data from Lopus et al., 2010

Table 2: Binding Affinity to Tubulin

| Compound | Dissociation Constant (KD) (µmol/L) | Method |

| S-Me-DM1 | 0.93 ± 0.22 | Intrinsic fluorescence |

| Maytansine | 0.86 ± 0.23 | Intrinsic fluorescence |

| S-Me-DM1 (to microtubules) | 0.1 ± 0.05 | Scatchard analysis |

Data from Lopus et al., 2010

Table 3: Suppression of Microtubule Dynamic Instability (at 100 nmol/L)

| Compound | Suppression of Dynamicity (%) |

| This compound | 73 |

| S-Me-DM1 | 84 |

| Maytansine | 45 |

Data from Lopus et al., 2010

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the increase in turbidity as tubulin polymerizes into microtubules.

-

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM stock)

-

Glycerol (as a polymerization enhancer)

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer/plate reader capable of measuring absorbance at 340 nm

-

96-well microplate

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-3 mg/mL in ice-cold General Tubulin Buffer containing 10% glycerol.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

In a pre-chilled 96-well plate, add varying concentrations of this compound or vehicle control (DMSO) to the wells.

-

Add the tubulin/GTP solution to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase, and the IC50 value can be calculated as the concentration of this compound that inhibits the polymerization rate by 50%.

-

2. Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network within cells.

-

Materials:

-

Adherent cells (e.g., HeLa, A549) cultured on glass coverslips

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-3% BSA in PBS)

-

Primary antibody: anti-α-tubulin or anti-β-tubulin antibody (e.g., mouse monoclonal)

-

Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 18-24 hours).

-

Gently wash the cells twice with PBS.

-

Fix the cells with either ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

Incubate the cells with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

-

3. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cells in suspension or adherent culture

-

This compound stock solution (in DMSO)

-

96-well cell culture plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader capable of measuring absorbance at 570 nm

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.

-

Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium from the wells (for adherent cells).

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Visualizations

Caption: Mechanism of this compound action from ADC delivery to apoptosis.

Caption: Experimental workflow for characterizing this compound.

References

- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Critical Role of S-Me-DM4 in Driving the Bystander Effect of Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bystander effect, a phenomenon where cytotoxic agents released from targeted cancer cells kill neighboring antigen-negative cells, is a pivotal mechanism for enhancing the efficacy of antibody-drug conjugates (ADCs) in heterogeneous tumors. Among the payloads capable of inducing this effect, the maytansinoid derivative S-Me-DM4 has emerged as a significant contributor. This technical guide delves into the core mechanisms of the this compound-mediated bystander effect, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction to the ADC Bystander Effect

ADCs are designed to selectively deliver potent cytotoxic payloads to antigen-expressing (Ag+) tumor cells.[1] However, many solid tumors exhibit heterogeneous antigen expression, where a population of antigen-negative (Ag-) cells can escape direct targeting by ADCs.[2] The bystander effect overcomes this limitation by enabling the ADC's payload, once released from the target cell, to diffuse into the tumor microenvironment and eliminate these adjacent Ag- cells.[1][2] This mechanism broadens the therapeutic window of ADCs and is particularly crucial for treating tumors with varied antigen landscapes.[2]

The key determinants of an ADC's ability to induce a bystander effect are the properties of its linker and payload. A cleavable linker allows for the release of the payload in its free, active form. Subsequently, the payload's physicochemical properties, particularly its membrane permeability, dictate its ability to traverse the cell membrane of the target cell and enter neighboring cells.

This compound: A Potent Maytansinoid Metabolite Driving the Bystander Effect

This compound is the S-methylated metabolite of DM4, a potent maytansinoid that functions by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis. DM4 is often conjugated to antibodies via a cleavable linker, such as a disulfide or peptide linker.

Following the internalization of a DM4-containing ADC by an Ag+ cell and its trafficking to the lysosome, the linker is cleaved, releasing DM4 into the cytoplasm. Intracellularly, DM4 can be metabolized by S-methyltransferases to form this compound. Both DM4 and its metabolite, this compound, are characterized by their high lipophilicity and membrane permeability, which are critical for the bystander effect. This allows them to diffuse out of the Ag+ target cell and into the extracellular space, from where they can penetrate and kill adjacent Ag- cells.

The conversion to this compound is a crucial step, as it is a potent cytotoxic agent itself and its properties contribute significantly to the overall bystander killing capacity of the ADC.

Quantitative Analysis of the Bystander Effect

The potency of the bystander effect can be quantified through various in vitro and in vivo assays. Below is a summary of representative quantitative data for maytansinoid-based ADCs and other payloads known for their bystander effects.

| Payload Class | Payload Example | Linker Type | Bystander Effect Potential | In Vitro IC50 (Antigen-Negative Cells in Co-culture) | Reference |

| Maytansinoid | This compound | Cleavable (Disulfide/Peptide) | High | Potent (nM range) | |

| Auristatin | MMAE | Cleavable (vc) | High | Potent (nM range) | |

| Auristatin | MMAF | Cleavable (mc) | Low to Negligible | Micromolar range | |

| Topoisomerase I Inhibitor | SN-38 | Cleavable | Moderate to High | Nanomolar range | |

| Topoisomerase I Inhibitor | DXd | Cleavable | High | Nanomolar range |

Note: The IC50 values can vary significantly depending on the cell lines, co-culture ratios, and experimental conditions used.

Experimental Protocols for Evaluating the Bystander Effect

Accurate assessment of the bystander effect is crucial for the preclinical development of ADCs. The following are detailed protocols for key in vitro and in vivo experiments.

In Vitro Co-culture Bystander Assay

This assay directly measures the killing of Ag- cells when cultured in the presence of Ag+ cells and the ADC.

Objective: To quantify the bystander killing of antigen-negative cells by a maytansinoid-based ADC.

Materials:

-

Antigen-positive (Ag+) cancer cell line (e.g., HER2-positive SK-BR-3)

-

Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., HER2-negative MCF7-GFP)

-

Complete cell culture medium

-

Maytansinoid-based ADC (e.g., Trastuzumab-DM4)

-

Isotype control ADC

-

Free this compound payload

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microscope or high-content imaging system

-

Flow cytometer (optional)

-

Viability dyes (e.g., Propidium Iodide)

Procedure:

-

Cell Seeding:

-

Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) while keeping the total cell number constant (e.g., 10,000 cells/well).

-

Include monoculture controls of Ag+ cells alone and Ag- cells alone.

-

Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

-

-

ADC Treatment:

-

Prepare serial dilutions of the maytansinoid-based ADC, isotype control ADC, and free this compound in complete culture medium.

-

Add the diluted compounds to the respective wells. Include untreated wells as a negative control.

-

Crucial controls include Ag- cells treated with the ADC to confirm lack of direct targeting and Ag- cells treated with free this compound to determine their sensitivity to the payload.

-

-

Incubation:

-

Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 120 hours.

-

-

Quantification:

-

Fluorescence Microscopy/High-Content Imaging:

-

Stain cells with a nuclear dye (e.g., Hoechst 33342) and a viability dye (e.g., Propidium Iodide).

-

Acquire images and use image analysis software to count the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) bystander cells.

-

-

Flow Cytometry:

-

Harvest the cells from each well.

-

Stain with a viability dye.

-

Analyze by flow cytometry, gating on the GFP-positive population to determine the percentage of viable bystander cells.

-

-

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.

Objective: To assess the role of secreted factors (i.e., released payload) in mediating the bystander effect.

Materials:

-

Ag+ and Ag- cell lines

-

Complete cell culture medium

-

Maytansinoid-based ADC and isotype control ADC

-

6-well and 96-well tissue culture plates

-

Centrifuge and 0.22 µm sterile filters

-

Cell viability assay reagents (e.g., MTT, CellTiter-Glo)

Procedure:

-

Generate Conditioned Medium:

-

Seed Ag+ cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a high concentration of the maytansinoid-based ADC (e.g., 10x IC50) or isotype control ADC for 48-72 hours.

-

Collect the supernatant (conditioned medium).

-

Centrifuge to pellet cell debris and filter through a 0.22 µm sterile filter.

-

-

Treat Bystander Cells:

-

Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with the collected conditioned medium (undiluted or serially diluted).

-

Include controls of Ag- cells treated with fresh medium and fresh medium containing free this compound.

-

-

Incubation and Quantification:

-

Incubate the plate for 48-72 hours.

-

Assess the viability of the Ag- cells using a standard cell viability assay.

-

3D Spheroid Co-culture Model

This model more closely mimics the three-dimensional architecture and cell-cell interactions of a solid tumor.

Objective: To evaluate the bystander effect of a maytansinoid-based ADC in a more physiologically relevant 3D co-culture system.

Materials:

-

Ag+ and fluorescently labeled Ag- cell lines

-

Ultra-low attachment 96-well round-bottom plates

-

Maytansinoid-based ADC, isotype control ADC, and free this compound

-

Confocal microscope

-

Image analysis software

Procedure:

-

Spheroid Formation:

-

Seed a mixture of Ag+ and Ag- cells in ultra-low attachment plates to promote spheroid formation over 72 hours.

-

-

ADC Treatment:

-

Treat the spheroids with the ADC and controls.

-

-

Analysis:

-

Image the spheroids at different time points using a confocal microscope to visualize the distribution of live and dead Ag- (fluorescent) cells within the spheroid.

-

Alternatively, dissociate the spheroids and analyze the cell populations by flow cytometry.

-

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in the this compound-mediated bystander effect.

Conclusion

The this compound metabolite plays a pivotal role in the bystander effect of maytansinoid-based ADCs. Its high membrane permeability and potent cytotoxicity enable it to effectively kill neighboring antigen-negative tumor cells, thereby addressing the challenge of tumor heterogeneity. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to evaluate and optimize the bystander effect of novel ADC candidates. A thorough understanding and characterization of the bystander effect are essential for the rational design of next-generation ADCs with enhanced therapeutic efficacy.

References

The Intracellular Transformation of DM4 to S-Me-DM4: A Technical Guide for Researchers

Executive Summary

The maytansinoid DM4 is a potent microtubule-depolymerizing agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). Upon internalization into cancer cells, DM4 can undergo intracellular metabolism to form S-Me-DM4, a methylated metabolite. This transformation is of significant interest to researchers and drug developers as this compound retains cytotoxic activity and its formation can influence the overall efficacy and bystander effect of DM4-containing ADCs. This technical guide provides an in-depth overview of the formation of this compound from DM4 in cancer cells, including the underlying biochemical pathways, detailed experimental protocols for its detection and quantification, and a summary of relevant quantitative data.

Introduction

Antibody-drug conjugates are a class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells by leveraging the specificity of monoclonal antibodies for tumor-associated antigens. Upon binding to the target antigen, the ADC is internalized, and the cytotoxic payload is released within the cell to exert its therapeutic effect. DM4 is a thiol-containing maytansinoid that, once liberated from its ADC linker, can be metabolized into this compound. This S-methylation is an important consideration in the preclinical and clinical development of DM4-based ADCs. Understanding the kinetics and mechanisms of this conversion is crucial for optimizing ADC design and predicting clinical outcomes.

The Biochemical Pathway of this compound Formation

The formation of this compound from DM4 is an enzymatic process that occurs intracellularly. The primary mechanism is the S-methylation of the free sulfhydryl group of DM4.

The Chemical Transformation

The conversion of DM4 to this compound involves the transfer of a methyl group to the sulfur atom of DM4's thiol moiety. This reaction is catalyzed by a class of enzymes known as S-methyl-transferases. The methyl donor in this reaction is S-adenosyl-L-methionine (SAM), a common co-substrate in methylation reactions.

Putative Enzymes Involved

While the general class of enzymes responsible for the S-methylation of DM4 are S-methyl-transferases, the specific enzyme(s) have not been definitively identified in the context of maytansinoid metabolism in cancer cells. Based on their known functions in xenobiotic metabolism, two potential candidates are:

-

Thiopurine S-methyltransferase (TPMT): TPMT is a cytosolic enzyme known to catalyze the S-methylation of thiopurine drugs and other thiol-containing compounds.[1][2] Genetic polymorphisms in TPMT can lead to variations in enzyme activity, which could potentially influence the rate of this compound formation.[3]

-

Catechol-O-methyltransferase (COMT): COMT is another methyltransferase involved in the metabolism of catecholamines and various drugs with a catechol structure.[4] While its primary substrates are catechols, its potential activity on thiol-containing compounds like DM4 warrants further investigation.

The Role of Glutathione

Glutathione (GSH) is a ubiquitous tripeptide that plays a central role in cellular detoxification and redox homeostasis.[5] While a direct role for GSH in the enzymatic S-methylation of DM4 has not been established, its influence on the intracellular environment is significant. Depletion of intracellular GSH can impact the availability of S-adenosyl-L-methionine (SAM), the methyl donor for the S-methylation reaction. This is because the synthesis of GSH competes for methionine, a precursor to SAM. Therefore, the intracellular GSH status could indirectly affect the rate of this compound formation.

Experimental Protocols

The detection and quantification of DM4 and this compound in cancer cells require sensitive and specific analytical methods. The following sections outline a general workflow and specific protocols for conducting in vitro studies.

Experimental Workflow

The overall workflow for assessing the formation of this compound from DM4 in cancer cells involves cell culture, treatment with DM4, extraction of intracellular metabolites, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Detailed Methodologies

3.2.1. Cell Culture and Treatment

-

Cell Seeding: Plate a cancer cell line of interest (e.g., SK-BR-3, HT-29) in appropriate cell culture plates (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.

-

DM4 Treatment: Prepare stock solutions of DM4 in a suitable solvent such as DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remove the existing medium from the cells and replace it with the DM4-containing medium. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to assess the kinetics of this compound formation.

3.2.2. Intracellular Metabolite Extraction

-

Washing: After the incubation period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular DM4 and this compound.

-

Metabolism Quenching and Lysis: Add a sufficient volume of ice-cold methanol (or a methanol/acetonitrile/water mixture) to each well to quench metabolic activity and lyse the cells.

-

Cell Scraping and Collection: Use a cell scraper to detach the cells from the plate surface and collect the cell lysate into microcentrifuge tubes.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.

3.2.3. Analytical Quantification

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most common and sensitive method for quantifying DM4 and this compound.

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection of DM4 and this compound. Sodium adducts of the analytes may be monitored to enhance sensitivity.

-

-

HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection): This method can also be used for the simultaneous quantification of DM4 and this compound, particularly at higher concentrations.

-

Chromatographic Separation: Similar to LC-MS/MS, a C18 column with a suitable mobile phase gradient is used.

-

Detection: A diode-array detector is used to monitor the absorbance at a specific wavelength (e.g., 254 nm) for both DM4 and this compound.

-

Quantitative Data

Quantitative data on the conversion of DM4 to this compound in cancer cells is limited in publicly available literature. However, analytical methods have been developed with specific performance characteristics that are essential for accurate quantification.

Table 1: Performance Characteristics of Analytical Methods for DM4 and this compound Quantification

| Parameter | HPLC-DAD in Human Plasma | LC-MS/MS in Human Plasma |

| Linear Range | 0.06–20 μg/mL | 0.100–50.0 ng/mL |

| Limit of Detection (LOD) | 0.025 μg/mL | Not Reported |

| Limit of Quantification (LOQ) | 0.06 μg/mL | 0.100 ng/mL |

| Intra-day Precision (%RSD) | 2.3–8.2% | Not Reported |

| Inter-day Precision (%RSD) | 0.7–10.1% | Not Reported |

| Intra-day Trueness (%Bias) | -1.1 to 3.1% | Not Reported |

| Inter-day Trueness (%Bias) | -10.4 to 7.5% | Not Reported |

Data presented is for plasma, but similar performance is expected in cell lysate matrices with appropriate validation.

Discussion and Future Directions

The S-methylation of DM4 to this compound is a critical metabolic pathway for this ADC payload in cancer cells. While the general mechanism is understood, several areas require further investigation:

-

Identification of Specific S-methyl-transferases: Elucidating the specific enzyme(s) responsible for DM4 methylation will provide a more complete understanding of this metabolic pathway and could reveal potential mechanisms of resistance or sensitivity to DM4-based ADCs.

-

Quantitative Conversion Rates: Determining the kinetic parameters of this compound formation in various cancer cell lines is essential for building accurate pharmacokinetic and pharmacodynamic (PK/PD) models for DM4-containing ADCs.

-

Impact on Bystander Effect: Both DM4 and this compound are reported to be cell-permeable. Quantifying the relative membrane permeability and efflux of both compounds is crucial for understanding their contribution to the bystander killing of neighboring antigen-negative tumor cells.

-

Role of Glutathione: Further studies are needed to clarify the direct or indirect role of glutathione in modulating the S-methylation of DM4 in cancer cells.

Conclusion

The intracellular formation of this compound from DM4 is a key metabolic event for maytansinoid-based ADCs. This technical guide has provided a comprehensive overview of the biochemical transformation, detailed experimental protocols for its investigation, and a summary of the analytical performance for its quantification. Continued research in this area will be instrumental in the rational design and clinical development of the next generation of effective and safe antibody-drug conjugates.

References

- 1. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]

- 2. Thiopurine S-methyltransferase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 3. Ethnic variation of thiopurine S-methyltransferase activity: a large, prospective population study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Maintenance of glutathione levels and its importance in epigenetic regulation [frontiersin.org]

The Intracellular Transformation of DM4: A Technical Guide to the Formation of S-Me-DM4

For Researchers, Scientists, and Drug Development Professionals

The maytansinoid DM4, a potent microtubule-disrupting agent, is a critical component in the design of antibody-drug conjugates (ADCs). Its efficacy is significantly enhanced through intracellular conversion to its S-methylated metabolite, S-Me-DM4. This transformation results in a more lipophilic and cytotoxic compound, capable of inducing cell death and contributing to the "bystander effect" in tumor microenvironments. This technical guide provides a comprehensive overview of this conversion, including quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Core Concepts: From a Potent Payload to a More Active Metabolite

DM4 is a thiol-containing maytansinoid that, upon release from an ADC within a target cell, undergoes enzymatic methylation. This reaction is catalyzed by intracellular S-methyl-transferases, leading to the formation of this compound.[1][2] The addition of a methyl group increases the hydrophobicity of the molecule, which is believed to enhance its membrane permeability and, consequently, its cytotoxic potency.[3] Both DM4 and this compound can traverse cell membranes, allowing them to exert a "bystander effect" by killing adjacent, antigen-negative tumor cells.[3][4]

Quantitative Analysis: Cytotoxicity of DM4 and this compound

The conversion of DM4 to this compound markedly increases its cytotoxic activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) for both compounds in various cell lines.

| Compound | Cell Line | IC50 | Reference(s) |

| DM4 | SK-BR-3 | 0.3 - 0.4 nM | |

| This compound | SK-BR-3 | < 30 pM | |

| Maytansine | - | 1 ± 0.02 µM | |

| S-methyl DM1 | - | 4 ± 0.1 µM | |

| S-methyl DM4 | - | 1.7 ± 0.4 µM |

Note: The IC50 values for maytansine, S-methyl DM1, and S-methyl DM4 in the table above refer to the inhibition of microtubule assembly, not cell viability.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the IC50 values of DM4 and this compound.

Materials:

-

Target cancer cell line (e.g., SK-BR-3)

-

Complete cell culture medium

-

DM4 and this compound stock solutions (in DMSO)

-

96-well plates

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of DM4 and this compound in complete cell culture medium.

-

Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using appropriate software.

Analysis of Intracellular DM4 and this compound by HPLC

This protocol describes the extraction and quantification of DM4 and its metabolite from cell or tissue samples.

Materials:

-

Cell or tissue samples treated with a DM4-containing ADC

-

Lysis buffer

-

Acetonitrile

-

N,N-Dimethylacetamide (DMA)

-

HPLC system with a DAD or MS/MS detector

-

Reversed-phase C18 column

-

Mobile phase: e.g., milliQ water and methanol (25:75, v:v), both acidified with 0.1% v:v formic acid.

-

DM4 and this compound analytical standards

Procedure:

-

Sample Preparation:

-

Cells: Lyse the cell pellet using a suitable lysis buffer.

-

Tissues: Homogenize the tissue samples in a lysis buffer.

-

-

Protein Precipitation: Add acetonitrile to the cell or tissue lysate to precipitate proteins.

-

Extraction: Centrifuge the sample and collect the supernatant. Dry the supernatant and resuspend the residue in DMA.

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Elute the analytes using an isocratic flow of the mobile phase.

-

Detect DM4 and this compound at a specific wavelength (e.g., 254 nm) or by mass spectrometry.

-

-

Quantification: Determine the concentration of DM4 and this compound in the samples by comparing their peak areas to a standard curve generated with the analytical standards.

Visualizing the Process

Intracellular Processing of a DM4-Containing ADC

The following diagram illustrates the pathway from ADC internalization to the formation and action of this compound.

Caption: Intracellular processing of a DM4-ADC leading to this compound formation.

Experimental Workflow for ADC Metabolite Analysis

This diagram outlines the general workflow for studying the intracellular metabolites of an ADC.

Caption: Workflow for ADC metabolite identification and quantification.

References

An In-depth Technical Guide to S-Me-DM4: A Key Metabolite in Antibody-Drug Conjugate Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Me-DM4 (S-Methyl-DM4), a crucial metabolite of the potent maytansinoid payload, DM4, utilized in the development of antibody-drug conjugates (ADCs). This document details its physicochemical properties, mechanism of action, relevant experimental protocols, and its significant role in the therapeutic efficacy of ADCs, particularly concerning the bystander effect.

Core Properties of this compound

This compound is the primary cellular and liver metabolite of ADCs that utilize DM4 as their cytotoxic payload.[1] DM4, a synthetic analog of maytansine, is linked to a monoclonal antibody, which directs the cytotoxic agent to tumor cells expressing a specific target antigen. Following internalization of the ADC by the target cell, DM4 is released and can be subsequently methylated to form this compound.

| Property | Value | Reference |

| CAS Number | 890654-03-2 | [1] |

| Molecular Weight | 794.40 Da | [1] |

| Chemical Formula | C39H56ClN3O10S | [1] |

Mechanism of Action: Microtubule Disruption and Bystander Killing

The primary mechanism of action for this compound, like its parent compound DM4, is the inhibition of microtubule polymerization.[1] By binding to tubulin, it disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).

A critical aspect of this compound's therapeutic relevance is its ability to induce a "bystander effect". Due to its ability to permeate cell membranes, this compound can diffuse out of the targeted antigen-positive cancer cell and into neighboring antigen-negative tumor cells, thereby killing them. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.

Quantitative Data

The cytotoxic and anti-proliferative activities of this compound and its parent compound have been evaluated in various cell lines and biochemical assays.

| Compound | Assay | Cell Line / System | IC50 | Reference |

| This compound | Cytotoxicity | KB cells | 0.026 nM | |

| This compound | Microtubule Assembly Inhibition | Purified tubulin | 1.7 ± 0.4 µmol/L | |

| Maytansine | Microtubule Assembly Inhibition | Purified tubulin | 1 ± 0.02 µmol/L | |

| S-Methyl DM1 | Microtubule Assembly Inhibition | Purified tubulin | 4 ± 0.1 µmol/L |

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a method for the sensitive and simultaneous determination of unconjugated DM4 and its metabolite this compound in human plasma.

1. Sample Preparation:

-

Protein Precipitation: Precipitate proteins in the plasma sample to release the analytes from plasma proteins.

-

Reduction: A reduction step is employed to release DM4 that may be conjugated to endogenous molecules.

-

Solid Phase Extraction (SPE): Utilize SPE to remove antibody-maytansinoid conjugates and other interfering substances from the plasma matrix, resulting in a clean sample extract for analysis.

2. LC-MS/MS Analysis:

-

Chromatography: Employ a suitable reversed-phase HPLC column for the separation of DM4 and this compound.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray positive ionization. Sodium adduct species of the analytes are often selected for monitoring to enhance sensitivity.

-

Quantification: The method is typically validated for a dynamic range of 0.100–50.0 ng/ml for both analytes.

In Vitro Microtubule Assembly Assay

This assay is used to determine the inhibitory effect of compounds like this compound on the polymerization of tubulin.

1. Materials:

-

Microtubule protein (MTP)

-

GTP (Guanosine triphosphate)

-

PEM buffer

-

This compound (or other test compounds) at various concentrations

2. Procedure:

-

Incubate the microtubule protein with a range of concentrations of the maytansinoid in the presence of GTP in PEM buffer at 30°C for a defined period (e.g., 45 minutes).

-

Centrifuge the samples to pellet the polymerized microtubules.

-

Depolymerize the microtubule pellets at 0°C.

-

Determine the protein concentration of the depolymerized pellets to quantify the extent of microtubule assembly.

-

The IC50 value, the concentration at which 50% of microtubule assembly is inhibited, can then be calculated.

Conclusion

This compound is a pivotal molecule in the field of antibody-drug conjugates. Its potent anti-mitotic activity, coupled with its ability to induce a bystander effect, makes it a significant contributor to the efficacy of DM4-based ADCs. A thorough understanding of its properties, mechanism of action, and the development of robust analytical methods for its quantification are essential for the preclinical and clinical development of next-generation targeted cancer therapies.

References

An In-depth Technical Guide to Maytansinoid Derivatives and Their Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids are a class of potent microtubule-targeting agents, first isolated from the Ethiopian shrub Maytenus ovatus.[1][2] These ansa macrolides exert powerful anti-mitotic activity, leading to cell cycle arrest and apoptosis.[] However, their high systemic toxicity initially limited their therapeutic potential in clinical trials. The advent of antibody-drug conjugates (ADCs) has revitalized interest in maytansinoids, allowing for their targeted delivery to cancer cells and significantly widening their therapeutic window.[]

This technical guide provides a comprehensive overview of maytansinoid derivatives, focusing on their mechanism of action, metabolic pathways, and the characterization of their metabolites. It is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted therapeutics.

Mechanism of Action: Microtubule Disruption and Apoptosis

Maytansinoids exert their cytotoxic effects by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure.[] They bind to tubulin at or near the vinca alkaloid binding site, leading to microtubule depolymerization and disruption of the mitotic spindle. This interference with microtubule dynamics triggers the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis.

The targeted delivery of maytansinoids via ADCs is a key strategy to enhance their efficacy and reduce off-target toxicity. The ADC binds to a specific antigen on the surface of a cancer cell, is internalized, and trafficked to the lysosome. Inside the lysosome, the linker connecting the antibody to the maytansinoid is cleaved (in the case of cleavable linkers), or the antibody is degraded, releasing the cytotoxic payload into the cytoplasm to exert its anti-mitotic effect.

Maytansinoid Derivatives in ADCs

To facilitate conjugation to antibodies, maytansine is chemically modified to produce derivatives with suitable functional groups. The most commonly used derivatives in clinical development are DM1 (mertansine) and DM4 (soravtansine), which contain a thiol group for linker attachment. These derivatives are conjugated to monoclonal antibodies via either cleavable or non-cleavable linkers.

-

DM1 (Mertansine): A thiol-containing maytansinoid that is a potent anti-mitotic agent.

-

DM4 (Soravtansine): Another thiol-containing maytansinoid with high cytotoxicity.

The choice of linker is crucial as it influences the stability of the ADC in circulation and the mechanism of payload release within the target cell.

Metabolism of Maytansinoid ADCs

Upon administration, maytansinoid ADCs undergo metabolism primarily in the liver. The metabolic fate of the ADC is largely dependent on the type of linker used.

For ADCs with non-cleavable linkers (e.g., T-DM1 with SMCC linker):

The primary route of metabolism involves the degradation of the antibody backbone in the lysosome, leading to the formation of the lysine-linker-drug conjugate, Lysine-SMCC-DM1 , as the main catabolite.

For ADCs with cleavable linkers (e.g., disulfide linkers):

These ADCs are designed to release the maytansinoid payload upon entering the reducing environment of the cell. The initial metabolites are the free thiol-containing maytansinoids, DM1 or DM4 . These can then undergo further metabolism, primarily S-methylation, to form S-methyl-DM1 or S-methyl-DM4 . Subsequent oxidation of the S-methylated metabolites can lead to the formation of sulfoxide and sulfone derivatives.

Quantitative Data

Table 1: In Vitro Cytotoxicity of Maytansinoid Derivatives and Metabolites

| Compound | Cell Line | IC50 (nM) | Reference |

| Maytansine | Various | Sub-nanomolar | |

| DM1 | Various | pM to low nM | |

| DM4 | Various | pM to low nM | |

| S-methyl-DM1 | Various | More potent than maytansine | |

| S-methyl-DM4 | Various | More potent than maytansine | |

| Lysine-SMCC-DM1 | Various | Significantly less potent than maytansine |

Table 2: Preclinical Pharmacokinetic Parameters of Trastuzumab Emtansine (T-DM1) in Mice

| Parameter | Value | Unit | Reference |

| Clearance (CL) | ~0.7 | L/day/kg (in patients) | |

| Volume of distribution (Vc) | ~3.1 | L (in patients) | |

| Terminal half-life (t1/2) | ~4 | days (in patients) |

Note: Pharmacokinetic parameters can vary depending on the animal model and study design. The values presented for patients are for illustrative purposes.

Table 3: Biodistribution of Trastuzumab Emtansine (T-DM1) in Tumor-Bearing Mice

| Tissue | % Injected Dose per Gram (%ID/g) at 2-6h | Reference |

| Tumor | Varies with DAR | |

| Liver | 7-10 (for lower DAR) | |

| Liver | 24-28 (for higher DAR) |

Experimental Protocols

In Vitro Metabolism of Maytansinoid ADCs using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability of maytansinoid derivatives and their metabolites using human liver microsomes (HLMs).

Materials:

-

Human liver microsomes (pooled)

-

Maytansinoid compound (test article)

-

100 mM Phosphate buffer (pH 7.4)

-

20 mM NADPH solution

-

Organic solvent (e.g., acetonitrile or ethyl acetate) for reaction termination

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw human liver microsomes on ice.

-

Prepare a stock solution of the maytansinoid test article in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be low (typically <1%) to avoid inhibiting enzyme activity.

-

Prepare the NADPH regenerating system or a 20 mM NADPH solution in phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, add the following in order:

-

Phosphate buffer (pH 7.4)

-

Human liver microsomes (final concentration typically 0.5-1 mg/mL)

-

Test article (final concentration typically 1-10 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

Incubate at 37°C with gentle agitation for a defined period (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

At each time point, terminate the reaction by adding a 2-3 fold volume of cold organic solvent (e.g., acetonitrile).

-

Vortex the samples vigorously to precipitate the proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound and identify the formed metabolites.

-

Controls:

-

No NADPH control: To assess non-NADPH dependent degradation.

-

No microsome control: To assess the chemical stability of the compound in the incubation buffer.

-

Positive control: A compound with known metabolic stability in HLMs.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of maytansinoid derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Maytansinoid compound (test article)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the maytansinoid compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

LC-MS/MS Analysis of Maytansinoid Metabolites

This protocol provides a general framework for the quantification of maytansinoid metabolites in a biological matrix (e.g., plasma or microsomal incubates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological samples containing maytansinoid metabolites

-

Internal standard (a stable isotope-labeled analog of the analyte, if available)

-

Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

-

LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the biological sample, add 300 µL of cold protein precipitation solvent containing the internal standard.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject an aliquot of the prepared sample onto the C18 column.

-

Perform a gradient elution using mobile phases such as:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Optimize the MRM transitions (precursor ion -> product ion) and collision energies for each analyte and the internal standard.

-

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of calibration standards of known concentrations prepared in the same biological matrix.

-

Quantify the concentration of the maytansinoid metabolites in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Conclusion

Maytansinoid derivatives, particularly when utilized in antibody-drug conjugates, represent a powerful class of anti-cancer agents. A thorough understanding of their mechanism of action, metabolic pathways, and the biological activity of their metabolites is crucial for the successful development of novel and effective cancer therapies. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals in this exciting and rapidly evolving field. Continued research into the nuances of maytansinoid pharmacology will undoubtedly lead to the development of next-generation ADCs with improved efficacy and safety profiles.

References

S-Me-DM4: A Technical Guide to its Biological Activity and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Me-DM4, the S-methylated metabolite of the potent maytansinoid DM4, is a crucial molecule in the field of targeted cancer therapy. As a key component of antibody-drug conjugates (ADCs), its profound cytotoxicity and specific mechanism of action are of significant interest to the drug development community. This technical guide provides an in-depth overview of the biological activity and cytotoxicity of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

This compound is a microtubule-depolymerizing agent with potent anti-proliferative effects.[1][2] It is the intracellularly formed, stable, and highly cytotoxic metabolite of DM4, a payload commonly used in ADCs.[1][2] The lipophilic nature of this compound allows it to diffuse across cell membranes, enabling a "bystander effect" where it can eliminate neighboring cancer cells that may not have been targeted by the ADC. This guide will delve into the specifics of its mechanism, its effects on cancer cells, and the methodologies used to characterize its activity.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of microtubule polymerization.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell structure.

This compound exerts its cytotoxic effects through the following steps:

-

Tubulin Binding: this compound binds to tubulin, the protein subunit of microtubules.

-

Inhibition of Polymerization: This binding disrupts the assembly of tubulin into microtubules, leading to microtubule depolymerization.

-

Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a structure essential for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data on Biological Activity

The cytotoxicity of this compound is exceptionally high, with inhibitory concentrations in the sub-nanomolar range against a wide variety of cancer cell lines.

| Parameter | Value | Cell Line | Reference |

| IC50 (Cytotoxicity) | 0.026 nM | KB (human nasopharyngeal carcinoma) | |

| IC50 (Microtubule Assembly Inhibition) | 1.7 µM | In vitro (purified tubulin) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity and cytotoxicity of this compound.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound.

-

Cell Harvesting: Harvest the cells.

-

Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C.

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend the cells in PI staining solution and incubate in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin.

Materials:

-

This compound

-

Purified tubulin

-

GTP solution

-

Polymerization buffer

-

Microplate reader with temperature control

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing tubulin, polymerization buffer, and varying concentrations of this compound in a 96-well plate.

-

Initiation: Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.

-

Data Analysis: Plot the change in absorbance over time and determine the effect of this compound on the rate and extent of polymerization.

Apoptotic Signaling Pathway

This compound-induced mitotic arrest triggers the intrinsic pathway of apoptosis, which is mediated by the Bcl-2 family of proteins and culminates in the activation of caspases.

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its ability to induce mitotic arrest and subsequent apoptosis at sub-nanomolar concentrations makes it a valuable payload for antibody-drug conjugates in the development of targeted cancer therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important molecule. Further research to generate a broader quantitative dataset across diverse cancer types will continue to refine our understanding and application of this compound in oncology.

References

S-Me-DM4 and Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Me-DM4, a potent thiol-containing maytansinoid, is a key cytotoxic payload utilized in the development of antibody-drug conjugates (ADCs). Its profound anti-cancer activity stems from its ability to disrupt microtubule dynamics, a critical process for cell division and intracellular transport. This technical guide provides an in-depth examination of the core mechanism of action of this compound, focusing on its interaction with tubulin and its subsequent effects on microtubule stability. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Maytansinoids, including the derivative DM4 and its metabolite this compound, are highly effective anti-mitotic agents that induce cell cycle arrest and apoptosis in cancer cells.[1][2] These compounds are often conjugated to monoclonal antibodies to create ADCs, which allows for targeted delivery to tumor cells, thereby enhancing efficacy and reducing systemic toxicity.[][4] this compound is a cellular metabolite of DM4-containing ADCs, formed by the S-methylation of the DM4 payload after its release within the target cell. The primary intracellular target of this compound is tubulin, the fundamental protein subunit of microtubules. By interfering with the normal assembly and disassembly of microtubules, this compound potently disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its cytotoxic effects through a multifaceted disruption of microtubule dynamics. The core of its mechanism involves binding to tubulin and potently suppressing the dynamic instability of microtubules.

2.1. Binding to Tubulin:

This compound, like other maytansinoids, binds to tubulin at the vinca domain, a site distinct from that of other microtubule-targeting agents like taxanes. This binding inhibits the polymerization of tubulin into microtubules. While this compound and its precursor DM4 are slightly weaker inhibitors of overall microtubule polymerization compared to the parent compound maytansine, they are significantly more potent at suppressing microtubule dynamic instability at nanomolar concentrations.

2.2. Suppression of Microtubule Dynamic Instability:

Microtubules are inherently dynamic structures that undergo phases of growth (polymerization) and shrinkage (depolymerization), a process known as dynamic instability. This dynamic nature is crucial for the formation of the mitotic spindle during cell division. This compound potently suppresses this dynamic instability by affecting several key parameters:

-

Decreased Growth and Shortening Rates: this compound slows down both the rate at which microtubules grow and the rate at which they shorten.

-

Suppressed Catastrophe and Rescue Frequencies: It dramatically reduces the frequency of "catastrophes" (the switch from a growing to a shrinking state) and also affects the "rescue" frequency (the switch from shrinking back to growing).

-

Increased Time in a Paused State: The overall effect is that microtubules spend more time in an attenuated or paused state, being neither significantly growing nor shortening.

This potent suppression of microtubule dynamics, even at concentrations that do not cause significant microtubule depolymerization, is sufficient to disrupt the formation of a functional mitotic spindle, leading to mitotic arrest.

2.3. Downstream Cellular Effects:

The disruption of microtubule dynamics by this compound triggers a cascade of downstream cellular events:

-

Mitotic Arrest: The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.

-

Apoptosis: Prolonged mitotic arrest ultimately leads to the induction of programmed cell death (apoptosis). This is often mediated through the activation of caspase cascades and involves the mitochondrial pathway.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data on the effects of this compound and related maytansinoids on microtubule dynamics and polymerization.

| Compound | IC50 for Microtubule Assembly Inhibition (µmol/L) | Reference |

| Maytansine | 1 ± 0.02 | |

| S-methyl-DM1 | 4 ± 0.1 | |

| S-methyl-DM4 | 1.7 ± 0.4 | |

| Table 1: Inhibition of Microtubule Polymerization. |

| Parameter | Control | Maytansine (100 nmol/L) | S-methyl-DM1 (100 nmol/L) | S-methyl-DM4 (100 nmol/L) | Reference |

| Growth Rate (µm/min) | 1.7 ± 0.2 | 1.1 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 | |

| Shortening Rate (µm/min) | 8.9 ± 0.8 | 5.8 ± 0.4 | 2.7 ± 0.2 | 3.9 ± 0.3 | |

| Catastrophe Frequency (events/s) | 0.023 ± 0.002 | 0.016 ± 0.002 | 0.002 ± 0.001 | 0.002 ± 0.001 | |

| Rescue Frequency (events/s) | 0.018 ± 0.003 | 0.022 ± 0.004 | 0.030 ± 0.005 | 0.025 ± 0.004 | |

| Dynamicity (µm/min) | 6.2 ± 0.5 | 3.4 ± 0.3 | 1.0 ± 0.1 | 1.7 ± 0.1 | |

| Table 2: Effects of Maytansinoids on Microtubule Dynamic Instability in vitro. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubule dynamics.

4.1. Tubulin Polymerization Assay:

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Polymerization buffer (PEM buffer: 80 mM PIPES, pH 6.8, 1 mM EGTA, 1 mM MgCl2)

-

Guanosine triphosphate (GTP)

-

This compound or other test compounds dissolved in DMSO

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a solution of purified tubulin (e.g., 3 mg/mL) in cold PEM buffer.

-

Add GTP to a final concentration of 1 mM.

-

Aliquot the tubulin solution into microcuvettes.

-

Add varying concentrations of this compound (or vehicle control, DMSO) to the cuvettes.

-

Place the cuvettes in a spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., for 30-60 minutes). The increase in absorbance corresponds to the extent of microtubule polymerization.

-

To determine the IC50 value, the amount of polymerized tubulin at steady state is often determined by pelleting the microtubules via centrifugation, followed by protein quantification of the pellet.

4.2. Immunofluorescence Microscopy for Microtubule Visualization: